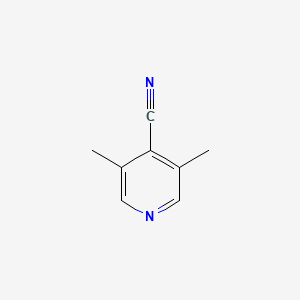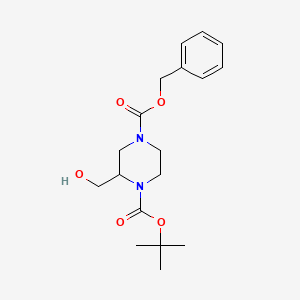
4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C18H26N2O5 . It has a molecular weight of 350.41 . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-9-19(11-15(20)12-21)16(22)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3 . This code provides a detailed representation of the molecule’s structure. Unfortunately, specific details about the bond lengths or angles were not found in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 350.41 . It is typically stored in a dry environment at 2-8°C . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
General Uses
- Application Summary : “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate” is a type of N-Boc piperazine derivative . These derivatives are useful building blocks or intermediates in the synthesis of several novel organic compounds .
- Results or Outcomes : The outcomes of these applications can also vary widely, as the N-Boc piperazine derivatives can be used to synthesize a range of different compounds with diverse properties .
Specific Application
- Application Summary : N-Boc piperazine derivatives, such as “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate”, can be used to synthesize drug substances. For example, they can be used in the synthesis of trazodone, a medication used to treat depression .
- Methods of Application : The specific methods of application would involve chemical reactions to incorporate the N-Boc piperazine derivative into the structure of the drug molecule. This would likely be done under controlled conditions in a laboratory setting .
- Results or Outcomes : The outcome of this application would be the production of a drug substance with therapeutic properties. In the case of trazodone, the drug has been shown to be effective in treating depression .
Application in Synthesis of Novel Organic Compounds
- Application Summary : Piperazine and N-Boc piperazine derivatives, such as “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate”, serve as useful building blocks or intermediates in the synthesis of several novel organic compounds .
- Methods of Application : The specific methods of application would involve chemical reactions to incorporate the N-Boc piperazine derivative into larger, more complex molecules .
- Results or Outcomes : The outcomes of these applications can vary widely, as the N-Boc piperazine derivatives can be used to synthesize a range of different compounds with diverse properties .
Application in Synthesis of Bulky Organic Compounds
- Application Summary : “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate” can be used in the synthesis of bulky organic compounds .
- Methods of Application : The specific methods of application would involve chemical reactions to incorporate the N-Boc piperazine derivative into the structure of the bulky organic molecule .
- Results or Outcomes : The outcome of this application would be the production of a bulky organic compound .
Application in Synthesis of Novel Organic Compounds
- Application Summary : Piperazine and N-Boc piperazine and their simple derivatives such as “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate” serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Methods of Application : The specific methods of application would involve chemical reactions to incorporate the N-Boc piperazine derivative into larger, more complex molecules .
- Results or Outcomes : The outcomes of these applications can vary widely, as the N-Boc piperazine derivatives can be used to synthesize a range of different compounds with diverse properties .
Application in Synthesis of Bulky Organic Compounds
- Application Summary : “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate” can be used in the synthesis of bulky organic compounds .
- Methods of Application : The specific methods of application would involve chemical reactions to incorporate the N-Boc piperazine derivative into the structure of the bulky organic molecule .
- Results or Outcomes : The outcome of this application would be the production of a bulky organic compound .
Safety And Hazards
The compound has been classified with the hazard statements H315 and H319 . This means it can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Propiedades
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-9-19(11-15(20)12-21)16(22)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWDDQLIGHSFEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CO)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593254 |
Source


|
| Record name | 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
CAS RN |
557056-07-2 |
Source


|
| Record name | 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



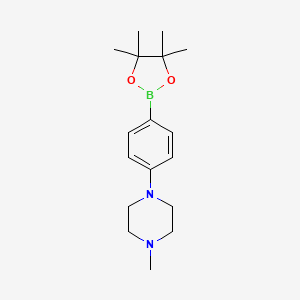

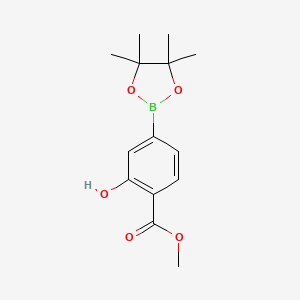
![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1319012.png)
![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)
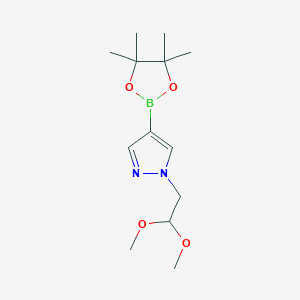




![2-Methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1319026.png)
